2-Chlorobenzoyl cyanide

Descripción general

Descripción

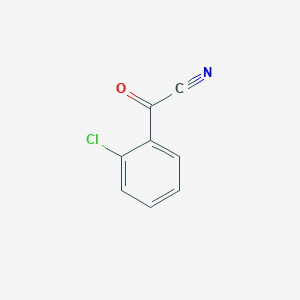

2-Chlorobenzoyl cyanide: is an organic compound with the molecular formula C8H4ClNO . It is a derivative of benzoyl cyanide where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoyl cyanide can be synthesized through the reaction of 2-chlorobenzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylbenzene. The reaction is typically catalyzed by zinc iodide and tetrabutylammonium chloride, which help to avoid the formation of dimer impurities and improve the yield and purity of the product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be safe and efficient for large-scale production .

Análisis De Reacciones Químicas

Alkylation Reactions

2-Chlorobenzoyl cyanide undergoes nucleophilic substitution reactions with secondary alkyl halides under phase-transfer catalysis (PTC) conditions. For example:

-

Reaction with Isopropyl Chloride/Bromide :

In the presence of tetraalkylammonium salts (e.g., tetra-n-butylammonium chloride) and aqueous NaOH (50% w/w), this compound reacts with isopropyl halides to form 2-(4-chlorophenyl)-3-methylbutanenitrile (CPIN) .Key Conditions :

Condensation Reactions

This compound participates in condensation with cyclohexyl acetonitrile to form trans-1-cyclohexyl-2-(2-chlorophenyl)-1,2-dicyanoethylene under titanium tetrachloride catalysis .

Procedure :

-

Reactants : Cyclohexyl acetonitrile (18g), this compound (24g).

-

Conditions : TiCl₄ (82g), N-methylmorpholine (88g), CH₂Cl₂ (700mL), -10°C → room temperature.

Hydrolysis and Further Functionalization

Hydrolysis of CPIN (derived from this compound) in dilute H₂SO₄ yields 4-chlorophenyl iso-valeric acid (CPIA), which is further chlorinated with thionyl chloride to form para-chlorophenyl iso-valeryl chloride . This intermediate reacts with meta-phenoxy benzaldehyde and aqueous NaCN to yield cypermethrin derivatives .

Spectroscopic Characterization

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chlorobenzoyl cyanide is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The cyano group can be replaced by other nucleophiles, such as amines or thiols.

- Reduction Reactions : It can be reduced to form corresponding amines or alcohols.

- Oxidation Reactions : The compound can be oxidized to yield carboxylic acids.

These reactions make it a valuable building block for more complex molecules.

Pharmaceutical Applications

One of the most notable applications of this compound is its role in the synthesis of Clopidogrel , a widely used platelet aggregation inhibitor. The synthesis involves multiple steps where this compound acts as a key starting material, facilitating the formation of active pharmaceutical ingredients (APIs) that are crucial for cardiovascular treatments.

Biological Studies

The compound has been employed in biological research to study enzyme inhibition and cellular processes. It serves as a precursor for bioactive molecules that can interact with various biological targets, providing insights into mechanisms of action and potential therapeutic uses.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to function effectively as a reagent in organic synthesis, contributing to the development of new materials and chemicals.

Case Study 1: Synthesis of Clopidogrel

A detailed investigation into the synthesis pathways of Clopidogrel revealed that this compound is integral to forming critical intermediates. The synthetic route includes several transformations, such as bromination and hydrolysis, where the chlorine and cyano groups are pivotal for reactivity .

Case Study 2: Toxicological Profile

Research has highlighted the toxicological aspects of compounds related to cyanides, including this compound. Studies indicate that exposure can lead to significant cellular effects, impacting metabolic pathways and gene expression . Understanding these effects is crucial for developing safety protocols in handling such compounds.

Mecanismo De Acción

The mechanism of action of 2-chlorobenzoyl cyanide involves its reactivity with nucleophiles and electrophiles. The compound can act as a source of the cyanide group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparación Con Compuestos Similares

- Benzoyl cyanide

- 2-Chlorobenzyl cyanide

- 2-Chlorobenzonitrile

Comparison: 2-Chlorobenzoyl cyanide is unique due to the presence of both a cyanide group and a chlorine atom on the benzene ring. This combination of functional groups makes it more reactive compared to benzoyl cyanide and 2-chlorobenzonitrile. The presence of the chlorine atom also influences the compound’s reactivity and the types of reactions it can undergo .

Actividad Biológica

2-Chlorobenzoyl cyanide (CAS Number: 2856-63-5) is an organic compound that features both a chlorobenzene and a cyanide functional group. Its structure and properties have made it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicity.

- Molecular Formula : C₈H₆ClN

- Molecular Weight : 151.593 g/mol

- Physical State : Solid (white to light yellow powder)

- Purity : Minimum 98.0% (GC) .

The primary biological activity of this compound is attributed to its ability to interact with various biological targets, particularly through mechanisms involving mitochondrial inhibition. Cyanide compounds are known to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to cellular hypoxia and metabolic disturbances . This mechanism is crucial in understanding both its toxicological profile and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to affect bacterial growth by disrupting cellular processes, which may involve interference with metabolic pathways or direct cytotoxic effects .

Cytotoxic Effects

Studies have highlighted the compound's cytotoxic properties in cancer cell lines. The compound induces apoptosis through the activation of specific signaling pathways such as NF-κB and MAPK/ERK pathways, which are critical for cell survival and proliferation .

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduces the viability of breast cancer cells by inducing apoptosis. This effect was mediated through the generation of reactive oxygen species (ROS), which subsequently activated apoptotic pathways.

- Neurotoxicity : Research has also focused on the neurotoxic effects of cyanide compounds, including this compound. Animal studies suggest that exposure can lead to significant neurological impairments due to hypoxia-induced neuronal death .

Toxicity Profile

The toxicity of this compound is primarily linked to its cyanide component. Symptoms of cyanide poisoning include headache, dizziness, confusion, and respiratory distress due to its action on cellular respiration . The compound's toxicity necessitates careful handling and consideration in therapeutic contexts.

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

2-chlorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRNASRVPZKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393418 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-42-5 | |

| Record name | 2-chlorobenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.